3-Amino-4-(pyrrolidin-1-yl)benzenesulfonamide

Description

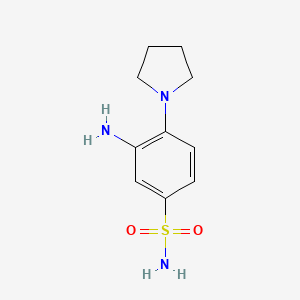

Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-pyrrolidin-1-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2S/c11-9-7-8(16(12,14)15)3-4-10(9)13-5-1-2-6-13/h3-4,7H,1-2,5-6,11H2,(H2,12,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKDWFUIRLPSQCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=C2)S(=O)(=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Amino 4 Pyrrolidin 1 Yl Benzenesulfonamide and Its Analogues

Retrosynthetic Analysis and Key Synthetic Precursors

A logical retrosynthetic analysis of 3-amino-4-(pyrrolidin-1-yl)benzenesulfonamide suggests a convergent synthetic strategy. The primary disconnection breaks the bond between the pyrrolidine (B122466) nitrogen and the benzene (B151609) ring, and the bond between the amino group and the benzene ring. This approach points to two key precursors: a suitably functionalized benzenesulfonamide (B165840) and pyrrolidine. The amino group on the target molecule can be derived from the reduction of a nitro group, a common and efficient transformation in aromatic chemistry.

This leads to a key intermediate: a 4-halo-3-nitrobenzenesulfonamide. The halogen at the 4-position serves as a leaving group for the introduction of the pyrrolidinyl moiety via nucleophilic aromatic substitution (SNAr), while the nitro group at the 3-position acts as an activating group for this substitution and as a precursor to the final amino group.

Key Synthetic Precursors:

| Precursor Name | Structure | Role in Synthesis |

| 4-Chloro-3-nitrobenzenesulfonamide (B1329391) | O=S(=O)(Cl)c1ccc(Cl)c(c1)N+[O-] | Substituted benzenesulfonamide intermediate for SNAr with pyrrolidine. |

| 4-Fluoro-3-nitrobenzenesulfonamide (B30519) | O=S(=O)(F)c1ccc(F)c(c1)N+[O-] | Alternative substituted benzenesulfonamide intermediate, often more reactive in SNAr. |

| Pyrrolidine | C1CCNC1 | Nucleophile for introduction of the pyrrolidinyl moiety. |

| 2-Chloronitrobenzene | Clc1ccccc1N+[O-] | Starting material for the synthesis of 4-chloro-3-nitrobenzenesulfonamide. |

| 1-Fluoro-2-nitrobenzene (B31998) | Fc1ccccc1N+[O-] | Starting material for the synthesis of 4-fluoro-3-nitrobenzenesulfonamide. |

The preparation of the key substituted benzenesulfonamide intermediates, namely 4-chloro-3-nitrobenzenesulfonamide and 4-fluoro-3-nitrobenzenesulfonamide, is a crucial first step. These compounds are typically synthesized from commercially available starting materials.

The synthesis of 4-chloro-3-nitrobenzenesulfonamide begins with the chlorosulfonation of 2-chloronitrobenzene. chemicalbook.com This reaction is generally carried out using chlorosulfonic acid, which introduces the sulfonyl chloride group onto the benzene ring. google.com The reaction mixture is then carefully quenched, often in chilled aqueous ammonia, to convert the sulfonyl chloride to the desired sulfonamide. chemicalbook.com

Similarly, 4-fluoro-3-nitrobenzenesulfonamide can be prepared from 1-fluoro-2-nitrobenzene. chemicalbook.com The process involves dissolving 1-fluoro-2-nitrobenzene in chlorosulfonic acid and heating the mixture. chemicalbook.com Upon completion, the reaction is quenched in ice water, and the product is extracted. chemicalbook.com The crude product can then be purified, for instance, by recrystallization. chemicalbook.com

Table of Substituted Benzenesulfonamide Intermediates Synthesis:

| Starting Material | Reagents | Key Transformation | Product |

| 2-Chloronitrobenzene | 1. Chlorosulfonic acid 2. Aqueous ammonia | Chlorosulfonation followed by amidation | 4-Chloro-3-nitrobenzenesulfonamide chemicalbook.com |

| 1-Fluoro-2-nitrobenzene | 1. Chlorosulfonic acid 2. Ice water quench | Chlorosulfonation followed by hydrolysis and amidation | 4-Fluoro-3-nitrobenzenesulfonamide chemicalbook.com |

The introduction of the pyrrolidinyl moiety is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. nih.gov In this step, the activated 4-halo-3-nitrobenzenesulfonamide intermediate is treated with pyrrolidine. The electron-withdrawing nitro group ortho to the halogen atom activates the ring towards nucleophilic attack by the secondary amine.

The reaction is generally carried out in a suitable solvent, and the choice of the halogen (fluorine or chlorine) on the benzenesulfonamide can influence the reaction conditions. Fluorine is often a better leaving group than chlorine in SNAr reactions, potentially allowing for milder reaction conditions. The reaction proceeds via a Meisenheimer complex intermediate, followed by the elimination of the halide to yield 4-(pyrrolidin-1-yl)-3-nitrobenzenesulfonamide. researchgate.net

Direct Synthesis Approaches for this compound

A direct synthesis of this compound can be accomplished in a sequential, one-pot, or multi-step fashion starting from readily available materials. A common and logical pathway involves three key steps:

Sulfonylation: An appropriately substituted benzene, such as 2-chloronitrobenzene or 2-fluoronitrobenzene, is first subjected to chlorosulfonation to introduce the sulfonyl chloride group, which is subsequently converted to a sulfonamide. chemicalbook.comchemicalbook.com

Nucleophilic Aromatic Substitution: The resulting 4-halo-3-nitrobenzenesulfonamide is then reacted with pyrrolidine. This SNAr reaction displaces the halide to form 4-(pyrrolidin-1-yl)-3-nitrobenzenesulfonamide. nih.gov

Reduction: The final step is the reduction of the nitro group to an amino group. This transformation is commonly achieved using various reducing agents, such as catalytic hydrogenation (e.g., with palladium on carbon and hydrogen gas) or metal-acid combinations (e.g., tin(II) chloride in hydrochloric acid). This step yields the target compound, this compound.

Illustrative Synthetic Scheme:

Strategies for Chemical Derivatization and Analogue Library Synthesis

The synthesis of analogue libraries of this compound is of significant interest for structure-activity relationship (SAR) studies in drug discovery. nih.gov Derivatization can be targeted at two main positions: the benzene ring and the pyrrolidine heterocycle.

Modifications on the benzene ring can be achieved by utilizing a variety of substituted starting materials in the initial synthesis. For instance, by starting with different substituted 2-halonitrobenzenes, a range of analogues with diverse substitution patterns on the aromatic core can be generated.

Examples of Potential Benzene Ring Modifications:

| Position of Substitution | Type of Substituent | Synthetic Strategy |

| 5- or 6-position | Alkyl, Alkoxy, Halogen | Utilize appropriately substituted 2-halonitrobenzene starting materials. |

| 3-amino group | Acylation, Alkylation | Post-synthesis modification of the final compound. |

| Sulfonamide group | N-alkylation, N-arylation | Derivatization of the sulfonamide nitrogen at an earlier synthetic stage or on the final product. |

The synthesis of various benzenesulfonamide derivatives has been extensively reviewed, providing a plethora of strategies that can be adapted for the synthesis of analogues of the target compound. nih.gov

Alterations on the pyrrolidine ring offer another avenue for creating a diverse library of analogues. This can be accomplished by employing substituted pyrrolidines in the nucleophilic aromatic substitution step. A wide array of chiral and achiral substituted pyrrolidines are commercially available or can be synthesized. mdpi.com

Examples of Pyrrolidine Heterocycle Alterations:

| Position of Substitution | Type of Substituent | Synthetic Approach |

| 2- or 3-position | Alkyl, Hydroxyl, Amino | Use of commercially available or synthetically prepared substituted pyrrolidines in the SNAr reaction. |

| Chiral centers | (R)- or (S)-substituents | Employing enantiomerically pure substituted pyrrolidines to generate stereochemically defined analogues. google.com |

| Ring size variation | Piperidine, Morpholine | Using other cyclic amines in the SNAr reaction to explore the impact of heterocycle size and composition. |

The synthesis of substituted pyrrolidines is a well-established field in organic chemistry, with numerous methods available for their preparation, including those starting from amino acids or through various cyclization strategies. beilstein-journals.orgresearchgate.net These pre-functionalized pyrrolidines can then be incorporated into the benzenesulfonamide scaffold.

Derivatization of the Sulfonamide and Amino Groups

The structure of this compound features two primary sites for chemical modification: the aromatic amino group at the C3 position and the primary sulfonamide group. The distinct reactivity of these functional groups allows for selective derivatization, enabling the synthesis of a diverse library of analogues for structure-activity relationship (SAR) studies.

Derivatization of the 3-Amino Group: The aromatic amine is a versatile handle for introducing a variety of substituents. One common modification is the formation of Schiff bases (imines) through condensation with various aromatic aldehydes. nih.gov This reaction typically proceeds by refluxing the benzenesulfonamide with the corresponding aldehyde in a solvent like propan-2-ol. nih.gov Another key derivatization is N-acylation, which can be achieved using acyl halides or anhydrides to form the corresponding amides. The higher nucleophilicity of the aromatic amine compared to the sulfonamide allows for selective acylation under controlled conditions.

Derivatization of the Sulfonamide Group: The sulfonamide moiety (-SO₂NH₂) also presents opportunities for derivatization. The acidic protons on the nitrogen atom can be substituted through reactions such as N-alkylation or N-acylation, though this generally requires more forcing conditions than the derivatization of the aromatic amine. For instance, reaction with electrophiles can lead to N-substituted sulfonamides. Studies on analogous compounds like 4-aminobenzene-1-sulfonamide have shown that the sulfonamide group can be converted into more complex structures such as N-sulfonyl-β-alanine derivatives or heterocyclic systems. nih.gov

| Functional Group | Reaction Type | Reagents & Conditions | Product Type |

|---|---|---|---|

| 3-Amino Group | Schiff Base Formation | Aromatic Aldehyde (Ar-CHO), propan-2-ol, reflux | N-Arylidene-4-(pyrrolidin-1-yl)-3-aminobenzenesulfonamide |

| 3-Amino Group | N-Acylation | Acyl Halide (R-COCl) or Anhydride ((R-CO)₂O), base (e.g., pyridine) | N-(4-(pyrrolidin-1-yl)-3-sulfamoylphenyl)amide |

| Sulfonamide Group | N-Alkylation | Alkyl Halide (R-X), strong base (e.g., NaH) | N-Alkyl-3-amino-4-(pyrrolidin-1-yl)benzenesulfonamide |

| Sulfonamide Group | N-Heterocycle Formation | Bifunctional reagents (e.g., thiosemicarbazide (B42300) followed by cyclization) | Heterocyclyl-sulfonyl compounds |

Advanced Synthetic Techniques and Methodological Innovations

The synthesis of polysubstituted aromatic compounds like this compound often requires advanced methodologies to control selectivity and achieve high yields. Modern organic synthesis provides powerful tools, including catalytic cross-coupling reactions and strategies for chemo- and regioselective transformations, which are instrumental in constructing this molecule and its derivatives.

Application of Modern Coupling Reactions

The formation of the C4-N bond between the benzene ring and the pyrrolidine moiety is a key step in the synthesis of the target compound. While classical nucleophilic aromatic substitution (SNAr) is a viable method, modern palladium-catalyzed cross-coupling reactions offer a more versatile and milder alternative with broader substrate scope.

The Buchwald-Hartwig amination is a preeminent method for the formation of carbon-nitrogen bonds. wikipedia.org This reaction utilizes a palladium catalyst, typically in combination with a specialized phosphine (B1218219) ligand, to couple an amine with an aryl halide or sulfonate (such as a triflate or nonaflate). wikipedia.orgnih.gov The catalytic cycle generally involves the oxidative addition of the aryl electrophile to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. wikipedia.org

In a synthetic approach to this compound, the Buchwald-Hartwig reaction could be employed to couple pyrrolidine with a precursor such as 3-nitro-4-halobenzenesulfonamide or a corresponding aryl triflate. The use of sterically hindered phosphine ligands has been crucial in improving the efficiency and scope of this transformation, allowing it to proceed under relatively mild conditions. wikipedia.org

| Component | Examples | Role in Buchwald-Hartwig Amination |

|---|---|---|

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst |

| Phosphine Ligand | BINAP, XPhos, SPhos | Stabilizes the palladium center and facilitates the catalytic cycle |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine, enabling its coordination to palladium |

| Aryl Electrophile | Aryl Bromide, Aryl Chloride, Aryl Triflate | The aromatic partner in the coupling reaction |

| Amine | Pyrrolidine | The nitrogen-containing coupling partner |

Chemo- and Regioselective Synthesis

Achieving chemo- and regioselectivity is paramount in the synthesis and derivatization of multifunctional molecules like this compound.

Regioselective Synthesis of the Core Structure: A common strategy for constructing the core scaffold involves a regioselective nucleophilic aromatic substitution (SNAr) reaction. Starting from a precursor like 4-chloro-3-nitrobenzenesulfonamide, the chlorine atom at the C4 position is highly activated towards substitution by the strong electron-withdrawing effects of the adjacent nitro group (C3) and the para-sulfonyl group (C1). This electronic arrangement makes the C4 position highly electrophilic, allowing for a regioselective reaction with pyrrolidine to form 4-(pyrrolidin-1-yl)-3-nitrobenzenesulfonamide. The subsequent step is a chemoselective reduction of the nitro group to an amine. This is typically accomplished using reagents like H₂ over a palladium catalyst, SnCl₂, or Fe in acidic medium, which selectively reduce the nitro group without affecting the sulfonamide or the pyrrolidine ring.

Chemoselective Derivatization: Once the core molecule is formed, derivatization requires careful control of chemoselectivity due to the presence of two different types of amino groups (the C3-aromatic amine and the sulfonamide). The aromatic amine is significantly more nucleophilic than the sulfonamide nitrogen. This inherent difference in reactivity can be exploited to achieve selective reactions. For example, acylation with one equivalent of an acyl chloride at low temperature will preferentially occur at the C3-amino group. nih.govresearchgate.net To direct reactions to the less reactive sulfonamide nitrogen, the more reactive aromatic amine can be temporarily protected using a suitable protecting group, such as a carbamate (B1207046) or phthalimide. mdpi.comresearchgate.net After derivatization of the sulfonamide, the protecting group can be selectively removed to reveal the C3-amino group. This use of orthogonal protecting group strategies is a cornerstone of modern organic synthesis for managing reactivity in complex molecules. mdpi.com

Exploration of Biological Activities and Molecular Targets of 3 Amino 4 Pyrrolidin 1 Yl Benzenesulfonamide Derivatives

Enzymatic Inhibition Profiles

The sulfonamide moiety is a well-established pharmacophore known for its ability to interact with metalloenzymes, leading to significant research into its inhibitory potential against various enzymatic targets.

Investigation of Carbonic Anhydrase Isozyme Inhibition Mechanisms

The primary and most extensively studied enzymatic targets for benzenesulfonamide (B165840) derivatives are the carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. These enzymes play a crucial role in catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. CAs are involved in numerous physiological processes, and their dysregulation is associated with diseases like glaucoma, epilepsy, and cancer, making them important therapeutic targets.

The fundamental mechanism of CA inhibition by sulfonamides involves the coordination of the deprotonated sulfonamide group (SO2NH-) to the Zn(II) ion in the enzyme's active site. This binding displaces the zinc-bound water molecule or hydroxide ion, which is essential for the catalytic activity, thereby inhibiting the enzyme.

Derivatives of benzenesulfonamide have been synthesized and evaluated against a panel of human (h) CA isozymes, often demonstrating potent, low-nanomolar inhibition. Studies on related amino-benzenesulfonamide compounds show that modifications to the benzene (B151609) ring and the amino group can significantly influence both the potency and the selectivity of inhibition across different CA isoforms. For instance, research on 4-(3-alkyl/benzyl-guanidino)benzenesulfonamides has highlighted compounds with subnanomolar inhibitory activity against the neuropathic pain-associated CA VII, while showing selectivity over the more ubiquitous "off-target" isoforms hCA I and hCA II. Similarly, novel amino-benzenesulfonamide derivatives have been developed that show potent and selective inhibition against tumor-associated isoforms hCA IX and hCA XII.

The structure-activity relationship (SAR) studies reveal that active-site residues, particularly those lining a hydrophobic pocket within the enzyme, dictate the binding affinity of inhibitors, while the "tail" portion of the inhibitor—the part extending from the sulfonamide-bearing ring—is crucial for modulating isoform specificity.

| Compound Series | Target Isoform | Inhibition Constant (Ki) | Reference Compound | Reference Ki |

|---|---|---|---|---|

| Novel amino-benzenesulfonamide (5a) | hCA IX | 12.9 nM | Acetazolamide (AAZ) | 25 nM |

| Novel amino-benzenesulfonamide (5b) | hCA IX | 18.2 nM | Acetazolamide (AAZ) | 25 nM |

| Novel amino-benzenesulfonamide (5b) | hCA XII | 8.7 nM | Acetazolamide (AAZ) | 5.7 nM |

| Novel amino-benzenesulfonamide (5d) | hCA XII | 10.9 nM | Acetazolamide (AAZ) | 5.7 nM |

| 4-(3-benzyl-guanidino)benzenesulfonamide (7c) | hCA VII | Nanomolar range | - | - |

| 4-(3-benzyl-guanidino)benzenesulfonamide (7h) | hCA VII | Nanomolar range | - | - |

Dihydrofolate Reductase (DHFR) Inhibition Studies

The folate biosynthetic pathway is essential for the survival of many organisms as it provides the precursors for DNA synthesis. Sulfonamide drugs are classic inhibitors of this pathway, primarily targeting the enzyme dihydropteroate (B1496061) synthase (DHPS) by acting as competitive inhibitors of its natural substrate, para-aminobenzoic acid (pABA). Another critical enzyme in this pathway is dihydrofolate reductase (DHFR), which reduces dihydrofolate to tetrahydrofolate.

While the primary target of simple sulfonamides is DHPS, there is a therapeutic strategy to design dual-target inhibitors that can block both DHPS and DHFR simultaneously. This approach aims to create more potent antimicrobial agents and overcome resistance mechanisms. Such compounds typically incorporate the sulfonamide pharmacophore for DHPS inhibition with a separate moiety, often a diaminopyrimidine or a related structure, to inhibit DHFR.

However, studies specifically investigating 3-amino-4-(pyrrolidin-1-yl)benzenesulfonamide derivatives as direct inhibitors of DHFR are not prominent in the reviewed literature. While some folate analogs containing a sulfonamide group have been synthesized, their mechanism of action was found to be competition with dihydrofolate (DHF) rather than direct inhibition of the DHFR enzyme itself. Therefore, while the broader class of sulfonamides is central to the inhibition of the folate pathway, the specific activity of this compound derivatives against DHFR has not been extensively characterized.

Other Relevant Enzyme Interactions

Beyond carbonic anhydrases and enzymes of the folate pathway, the benzenesulfonamide scaffold has been explored for activity against a wide range of other enzymes. However, specific research detailing the interactions of this compound derivatives with other enzyme classes, such as kinases or proteases, is limited in the available literature. The research focus for this particular structural class has remained predominantly on its potent carbonic anhydrase inhibitory activity.

Receptor Modulatory Actions

The structural components of this compound, particularly the substituted aminopyrrolidine moiety, have been identified as key pharmacophores for interaction with G protein-coupled receptors (GPCRs).

Melanin-Concentrating Hormone Receptor 1 (MCH-R1) Antagonism

The melanin-concentrating hormone receptor 1 (MCH-R1) is a GPCR implicated in the regulation of energy homeostasis and appetite, making it an attractive target for the development of anti-obesity therapeutics. The aminopyrrolidine motif, a core feature of the title compound, has been identified as a potent pharmacophore for MCH-R1 antagonism.

Research has led to the identification of substituted 3-aminopyrrolidines as powerful MCH-R1 antagonists. For example, (R)-3,5-dimethoxy-N-(1-(naphthalen-2-ylmethyl)-pyrrolidin-3-yl)benzamide was discovered to be an excellent MCH-R1 antagonist with a high binding affinity (Ki = 7 nM). Although this compound is a benzamide rather than a benzenesulfonamide, it highlights the crucial role of the N-substituted aminopyrrolidine core in achieving potent receptor binding. Further optimization of related scaffolds, such as 8-methylquinolines bearing a pyrrolidin-1-yl group, has yielded negative allosteric modulators of the MCH-R1 receptor with subnanomolar binding affinities. These findings underscore the importance of the pyrrolidine (B122466) substituent in designing ligands that can effectively block MCH-R1 signaling pathways.

Serotonin and Dopamine Receptor Ligand Characterization

Dopamine and serotonin receptors are critical targets for treating a wide range of central nervous system (CNS) disorders. The benzenesulfonyl group has been identified as a component in certain ligands developed for serotonin receptors. Specifically, studies on tryptamine-related analogs have shown that the presence or absence of an N1-benzenesulfonyl group is a major factor in determining how these ligands bind to 5-HT6 serotonin receptors. Docking studies suggest that benzenesulfonyl-containing compounds preferentially bind to distinct receptor conformations compared to ligands lacking this group.

While these findings establish the relevance of the benzenesulfonyl moiety in the design of serotonergic ligands, literature specifically characterizing this compound derivatives as potent or selective ligands for either serotonin or dopamine receptors is not extensive. The structural similarity of neurotransmitters like dopamine and serotonin can lead to cross-reactivity, and many ligands bind to multiple receptor subtypes. However, the primary research thrust for the this compound scaffold has been directed toward other biological targets, particularly carbonic anhydrases.

Adenosine Receptor Binding Affinity and Selectivity

The benzenesulfonamide scaffold is not a classical structure for adenosine receptor ligands, which are predominantly purine-based derivatives. nih.gov Extensive research into the structure-activity relationships (SAR) for adenosine A₁, A₂A, A₂B, and A₃ receptor antagonists has largely focused on xanthines and other heterocyclic systems like triazoloquinazolines and imidazoquinolines. nih.govresearchgate.net Modifications to the adenosine molecule itself, particularly at the 2- and N⁶-positions, have been crucial in developing potent and selective agonists and antagonists. nih.gov

Currently, there is a lack of specific research data identifying this compound or its close derivatives as potent and selective ligands for adenosine receptor subtypes. The structural dissimilarity between the benzenesulfonamide core and the established adenosine receptor pharmacophores suggests that this class of compounds may not be primary candidates for targeting these receptors without significant modification.

Phosphatidylinositol 3-Kinase (PI3K) Inhibition

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers. mdpi.comnih.gov The sulfonamide moiety has been successfully incorporated into various molecular scaffolds to create potent inhibitors of PI3K and the related mammalian target of rapamycin (mTOR). mdpi.com

Several research efforts have demonstrated the utility of the benzenesulfonamide structure in developing PI3K inhibitors. For instance, a series of propynyl-substituted benzenesulfonamide derivatives were synthesized and identified as potent PI3K/mTOR dual inhibitors. nih.govresearchgate.net One compound from this series, 7k (NSC781406), showed significant tumor growth inhibition in a hepatocellular carcinoma xenograft model. nih.govresearchgate.net

In another study, sulfonamide analogues of the known PI3K inhibitor ZSTK474 were developed by replacing one of its morpholine groups with various sulfonamide-containing substituents. nih.govnih.gov This modification produced a new class of potent PI3Kα inhibitors, with one 6-amino derivative demonstrating promising activity. nih.gov Furthermore, pyridinesulfonamide derivatives have been identified as a class of PI3K inhibitors, with compound FD268 showing potent enzymatic activity and the ability to suppress proliferation and induce apoptosis in acute myeloid leukemia (AML) cells by inhibiting the PI3K/Akt/mTOR pathway. plos.org

| Compound Class | Specific Target(s) | Key Findings | Reference |

|---|---|---|---|

| Propynyl-substituted benzenesulfonamides | PI3K/mTOR | Compound 7k identified as a potent dual inhibitor with in vivo efficacy against hepatocellular carcinoma. | nih.govresearchgate.net |

| Sulfonamide analogues of ZSTK474 | PI3Kα | Replacement of a morpholine group with a sulfonamide substituent yielded potent PI3Kα inhibitors. | nih.govnih.gov |

| Pyridinesulfonamide derivatives (e.g., FD268) | Class I PI3K | FD268 showed potent enzyme activity and induced apoptosis in AML cells via PI3K pathway inhibition. | plos.org |

| Sulfonamide methoxypyridine derivatives | PI3K/mTOR | Synthesized as novel dual inhibitors based on a scaffold hopping strategy. | mdpi.com |

IKK2 Inhibition

The IκB kinase (IKK) complex, particularly its IKK2 (or IKKβ) subunit, is a central component of the NF-κB signaling pathway, which plays a critical role in inflammation and immunity. While inhibitors of this kinase are of significant therapeutic interest, there is limited information in the available scientific literature specifically linking this compound or its direct derivatives to IKK2 inhibition. The development of IKK2 inhibitors has often focused on other chemical scaffolds.

VEGFR-2 Inhibition

Vascular endothelial growth factor receptor-2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. mdpi.comfrontiersin.org Consequently, inhibiting VEGFR-2 is a key strategy in cancer therapy. mdpi.com The sulfonamide scaffold is a well-established pharmacophore in the design of VEGFR-2 inhibitors. mdpi.com

Structure-activity relationship (SAR) studies have highlighted the importance of specific structural features for potent inhibition. For example, the introduction of non-aromatic nitrogen heterocycles, such as pyrrolidine and piperidine, into inhibitor scaffolds has been shown to result in significant VEGFR-2 inhibitory activity. nih.gov This finding is particularly relevant to the 4-(pyrrolidin-1-yl) substitution pattern of the subject compound.

Numerous studies have reported the design and synthesis of sulfonamide-containing compounds as effective VEGFR-2 inhibitors. nih.govnih.gov For instance, a series of novel sulfonamide derivatives bearing a piperidine scaffold showed promising antiproliferative activity and potent VEGFR-2 inhibition, with one compound exhibiting an IC₅₀ value of 0.0787 µM, comparable to the standard inhibitor sorafenib. nih.gov Other research has successfully developed sulfonamide-tethered isatin derivatives and quinazoline-based sulfonamides that potently inhibit VEGFR-2. nih.govnih.gov These findings underscore the potential of the benzenesulfonamide core, particularly when appropriately substituted, to serve as a platform for potent VEGFR-2 inhibitors.

| Compound Class | VEGFR-2 IC₅₀ | Key SAR Finding | Reference |

|---|---|---|---|

| Sulfonamide-piperidine derivatives | 0.0787 µM (Compound 15) | The sulfonamide-piperidine scaffold is a key structural element for potent activity. | nih.gov |

| Sulfonamide-tethered isatins | Potent, specific values vary | Demonstrated potent VEGFR-2 inhibitory effect. | nih.gov |

| Benzo[g]quinazolin-benzenesulfonamides | Potent, specific values vary | Designed as VEGFR-2 inhibitors and apoptosis inducers. | nih.gov |

| Pyrrolidin-1-yl derivatives | Qualitatively significant | Introduction of a pyrrolidine ring can lead to efficient VEGFR-2 inhibitory activity. | nih.gov |

Cellular Pathway Perturbations

Modulation of Cell Growth and Viability in In Vitro Models

Derivatives of benzenesulfonamide have demonstrated significant antiproliferative activity across a variety of cancer cell lines. nih.govekb.eg The cytotoxic effects are often structure-dependent, with substitutions on the benzenesulfonamide ring playing a key role in potency and selectivity. nih.gov

For example, a series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides were evaluated for anticancer activity against HeLa, HCT-116, and MCF-7 cell lines. mdpi.com Compound 28, which features an 8-quinolinyl moiety, was the most potent, with IC₅₀ values of 3 µM, 5 µM, and 7 µM against HCT-116, MCF-7, and HeLa cells, respectively. mdpi.com Another study on aryl thiazolone-benzenesulfonamides identified compounds with significant inhibitory effects against MDA-MB-231 and MCF-7 breast cancer cell lines, with IC₅₀ values in the low micromolar range (1.52-6.31 µM). researchgate.net These studies highlight the potential of the benzenesulfonamide scaffold as a basis for developing effective antiproliferative agents.

| Compound Series | Cancer Cell Lines Tested | Range of Activity (IC₅₀) | Reference |

|---|---|---|---|

| N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides | HCT-116, MCF-7, HeLa | 3 - 7 µM (for most active compound) | mdpi.com |

| Aryl thiazolone-benzenesulfonamides | MDA-MB-231, MCF-7 | 1.52 - 6.31 µM | researchgate.net |

| N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides | SK-N-MC, MDA-MB-231, T-47D | 24.9 - 30.4 µM (for most active compounds) | nih.gov |

| Quinazoline-based sulfonamides (Compound 3D) | HT-29, SW620 | Significant reduction in cell viability | dovepress.com |

Mechanisms of Apoptosis Induction

A primary mechanism through which many sulfonamide-based anticancer agents exert their effect is the induction of apoptosis, or programmed cell death. nih.govd-nb.info Research has uncovered several distinct molecular pathways activated by these compounds to trigger this process.

One common mechanism involves the generation of reactive oxygen species (ROS). dovepress.comd-nb.info A novel aminobenzenesulfonamide derivative was shown to inhibit colorectal cancer cell proliferation by increasing ROS production, which in turn led to the release of cytochrome c and the activation of caspases-9, -3, and -6. d-nb.info This ROS-mediated apoptosis was confirmed by the reversal of these effects upon treatment with the antioxidant N-acetylcysteine. dovepress.comd-nb.info

The induction of apoptosis by sulfonamide derivatives is frequently associated with the activation of the intrinsic, or mitochondrial, pathway. nih.govacs.org This is characterized by changes in mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of a caspase cascade. d-nb.infonih.govacs.org Studies have shown that these compounds can upregulate the expression of pro-apoptotic proteins like Bax and p53 while downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL. dovepress.comd-nb.info The activation of effector caspases, like caspase-3, ultimately leads to the cleavage of key cellular substrates, such as poly(ADP-ribose) polymerase (PARP), and the execution of cell death. dovepress.comd-nb.info In some cases, apoptosis is also mediated by the activation of signaling cascades like the p38 MAPK pathway. nih.gov

| Compound Class | Key Apoptotic Events | Cancer Cell Lines | Reference |

|---|---|---|---|

| Quinazoline-based aminobenzenesulfonamides | ROS generation, cytochrome c release, PARP cleavage, caspase-9, -3, -6 activation. | HT-29, SW620 (Colorectal) | dovepress.comd-nb.info |

| N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides | Phosphatidylserine translocation, caspase activation, G2/M phase cell cycle arrest. | HCT-116, HeLa, MCF-7 | mdpi.com |

| Aryl thiazolone-benzenesulfonamides | Significant increase in Annexin V-FITC staining. | MDA-MB-231 (Breast) | researchgate.net |

| Bis(sulfonamides) | Mitochondrial membrane potential change, cytochrome c leakage, caspase activation. | A549, HeLa, MCF-7 | nih.govacs.org |

Cell Cycle Regulation Studies

Derivatives of 4-(1H-pyrrol-1-yl)benzenesulfonamide have been the subject of studies to determine their effects on cell cycle progression, a critical process in cell proliferation and a common target for anticancer therapies. Research has shown that certain derivatives can induce cell cycle arrest, thereby inhibiting the growth of cancer cells.

One notable study investigated a series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide derivatives for their anticancer properties. Among the synthesized compounds, a derivative identified as compound 28, which features an 8-quinolinyl moiety, demonstrated significant activity. mdpi.com Flow cytometry analysis was employed to assess the impact of this compound on the cell cycle distribution of cancer cells. The findings indicated that treatment with compound 28 led to an accumulation of cells in the G2/M phase of the cell cycle. mdpi.com This suggests that the compound interferes with the cellular processes that govern the transition from the G2 phase to mitosis, a key checkpoint in cell division. By promoting cell cycle arrest at this stage, the compound effectively halts the proliferation of cancer cells. mdpi.com This mechanism of action is a hallmark of several established chemotherapeutic agents.

In the context of related benzenesulfonamide derivatives, another study on N-(1H-indazol-6-yl)benzenesulfonamide derivatives identified a potent PLK4 inhibitor, K22. This compound was found to induce cell cycle arrest in MCF-7 breast cancer cells. nih.gov Polo-like kinase 4 (PLK4) is a crucial regulator of centriole duplication, and its inhibition can lead to mitotic errors and ultimately cell death. While not a direct derivative of this compound, this finding highlights a potential molecular target within the broader class of benzenesulfonamides that can influence cell cycle regulation.

Investigations in Preclinical Models

The evaluation of novel chemical entities in preclinical models is a fundamental step in the drug discovery process. These models, which include both in vitro cellular assays and in vivo disease models, provide crucial information about the efficacy and mechanism of action of a compound before it can be considered for clinical development.

The anticancer potential of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide derivatives has been evaluated in various human tumor cell lines, which serve as relevant in vitro disease models. In one study, a series of these compounds was screened for activity against HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cell lines. mdpi.com

The results of these screenings, as determined by the MTT assay, identified compound 28 as the most potent anticancer agent among the tested derivatives. mdpi.com This compound exhibited significant cytotoxic activity against all three cell lines, with specific IC50 values indicating its efficacy. The following table summarizes the in vitro anticancer activity of selected 4-(1H-pyrrol-1-yl)benzenesulfonamide derivatives.

| Compound | Modification | HeLa IC50 (µM) | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) |

|---|---|---|---|---|

| 28 | 8-quinolinyl | 7 | 3 | 5 |

| 30 | 7-methylquinolin-8-yl | 50 | 19 | 32 |

| 33 | benzo-2,1,3-thiadiazol-4-yl | >100 | 23 | 23 |

In vitro cellular assays are instrumental in elucidating the mechanisms through which a compound exerts its biological effects. For the derivatives of 4-(1H-pyrrol-1-yl)benzenesulfonamide, such assays have provided insights into their pro-apoptotic and cell cycle inhibitory activities.

The most potent compound from the aforementioned study, compound 28, was further investigated to understand its mechanism of action at the cellular level. mdpi.com These investigations revealed that the compound not only induces cell cycle arrest but also promotes apoptosis, or programmed cell death. Analysis of apoptosis induction showed an increased population of apoptotic cells following treatment with compound 28. mdpi.com Furthermore, caspase activation assays indicated that the compound triggers the activity of caspases, which are key proteases involved in the execution of apoptosis. mdpi.com

The table below summarizes the effects of compound 28 on the cell cycle distribution in HCT-116 cells.

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

|---|---|---|---|

| Control | 55.1 | 24.3 | 20.6 |

| Compound 28 (3 µM) | 40.2 | 25.8 | 34.0 |

These findings from in vitro cellular assays suggest that the anticancer activity of this class of compounds is mediated, at least in part, by the dual mechanisms of cell cycle arrest and apoptosis induction.

Structure Activity Relationship Sar and Rational Design of 3 Amino 4 Pyrrolidin 1 Yl Benzenesulfonamide Analogues

Systematic Structural Modifications and their Biological Impact

The benzenesulfonamide (B165840) scaffold serves as a versatile platform for structural modifications aimed at optimizing interactions with biological targets, most notably the zinc metalloenzyme family of carbonic anhydrases (CAs). nih.gov The primary sulfonamide group (-SO₂NH₂) is a critical zinc-binding group, and its deprotonated form is known to coordinate with the Zn²⁺ ion in the active site of these enzymes. nih.gov Modifications typically focus on the benzene (B151609) ring and its substituents, as well as the group at the 4-position, which in this case is the pyrrolidine (B122466) ring.

The nature and position of substituents on the benzenesulfonamide ring profoundly influence the inhibitory potency and isoform selectivity of the analogues. The "tail approach" is a common strategy where various chemical moieties are attached to the core scaffold to extend into different regions of the enzyme's active site, thereby modulating binding affinity and selectivity. nih.govnih.gov

Substituents on the Benzene Ring : The introduction of different groups onto the aromatic ring can alter the electronic properties and steric profile of the inhibitor. For instance, studies on related benzenesulfonamides have shown that incorporating electron-withdrawing groups, such as halogens (-Br, -Cl), can enhance inhibitory activity. tandfonline.com These groups can form additional interactions with residues in the active site. The position of these substituents is also crucial; for example, modifications at the meta position of the benzenesulfonamide ring have been shown to influence interactions with various CA isoenzymes. nih.gov

Modifications of the Amino Group : The 3-amino group is a key point for derivatization. It can be acylated or used as a starting point for synthesizing more complex heterocyclic systems like imidazoles or Schiff bases. nih.gov These modifications serve to introduce larger "tail" fragments that can interact with hydrophilic or hydrophobic pockets within the enzyme's active site, which is critical for achieving isoform-selective inhibition. nih.gov

The following table summarizes key SAR findings from studies on analogous benzenesulfonamide compounds.

| Modification Site | Substituent Type | Impact on Bioactivity | Reference |

| Benzene Ring | Halogens (e.g., -Cl, -Br) | Generally increases inhibitory potency | tandfonline.com |

| 3-Amino Group | Acylation, Schiff base formation | Allows introduction of "tail" groups to modulate selectivity | nih.gov |

| 4-Position | Bulky/hydrophobic groups | Can enhance binding affinity and selectivity for specific isoforms | nih.gov |

| Sulfonamide Group | Bioisosteric replacement (e.g., with -COOH) | Can alter the zinc-binding interaction and overall activity | tandfonline.com |

This table is generated based on data from analogous compounds and illustrates general principles applicable to the target molecule.

The pyrrolidine ring is not a planar structure; its five-membered ring can adopt various puckered conformations, often described as "envelope" or "twist" forms. The specific conformation of the pyrrolidinyl moiety can significantly impact how the molecule fits into a target's binding site. The preferred conformation is influenced by the substituents on the ring and the energetic favorability of different spatial arrangements.

Computational and structural studies on related molecules have demonstrated that the conformational rigidity or flexibility of cyclic moieties is a key determinant of inhibitory activity and selectivity. researchgate.net Locking the pyrrolidine ring into a specific, biologically active conformation through strategic substitution can be a powerful design strategy. The energetic penalties associated with adopting a particular conformation within the binding site are weighed against the favorable energy gained from the interactions with active-site residues. nih.gov The ability of the pyrrolidine ring to present its substituents in a precise three-dimensional orientation is crucial for establishing effective and selective interactions with the target protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This approach is invaluable for predicting the activity of novel analogues and for understanding the key molecular properties that govern bioactivity.

For classes of compounds like benzenesulfonamides, numerous 2D and 3D-QSAR studies have been successfully conducted. tandfonline.comtandfonline.com These models are built using a "training set" of molecules with known biological activities.

Model Development : Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are common in 3D-QSAR. nih.govresearchgate.net These methods calculate steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields around a set of aligned molecules. The variations in these fields are then correlated with the observed biological activity using statistical methods like Partial Least Squares (PLS). mdpi.commdpi.com

Model Validation : A robust QSAR model must be rigorously validated to ensure its predictive power. This is typically done using both internal and external validation methods. A key internal validation metric is the cross-validated correlation coefficient (q²), which assesses the model's internal consistency. nih.gov External validation involves using the model to predict the activity of a "test set" of compounds that were not used in the model's development; the predictive correlation coefficient (r²_pred) is a measure of this external predictability. researchgate.net High values for both q² and r²_pred indicate a statistically significant and predictive model.

The table below shows typical statistical parameters obtained in QSAR studies of benzenesulfonamide inhibitors, demonstrating the development of robust predictive models.

| QSAR Method | Training Set Size | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²_pred (External validation) | Reference |

| CoMFA | 37 | 0.538 | 0.974 | 0.565 | nih.gov |

| CoMSIA | 37 | 0.527 | 0.971 | 0.502 | nih.gov |

| 3D-QSAR | 43 | 0.625 | 0.998 | 0.837 | researchgate.net |

This table presents example data from QSAR studies on analogous benzenesulfonamide series to illustrate typical model validation metrics.

A major benefit of QSAR modeling is the identification of molecular descriptors—physicochemical properties—that are critical for biological activity. nih.gov For benzenesulfonamide analogues, QSAR studies consistently highlight the importance of several key features:

Steric and Shape Descriptors : CoMFA and CoMSIA contour maps often reveal specific regions where bulky substituents are either favorable or unfavorable for activity. This information guides the placement of groups to maximize beneficial steric interactions and avoid clashes within the binding site. researchgate.net

Electronic Descriptors : The electrostatic potential is crucial. Contour maps frequently indicate areas where electropositive or electronegative groups enhance binding, guiding the placement of atoms that can participate in hydrogen bonds or electrostatic interactions. nih.govresearchgate.net

Lipophilicity and Hydrophobicity : Lipophilicity is a critical descriptor, influencing both target binding and pharmacokinetic properties. mdpi.com QSAR models often show a strong correlation between activity and hydrophobic features, identifying regions where non-polar groups can be added to interact with hydrophobic pockets in the target protein. chemijournal.com

Topological and Constitutional Descriptors : Simpler 2D-QSAR models use descriptors like molecular weight, polar surface area, and counts of hydrogen bond donors and acceptors to build predictive relationships. mdpi.com

Ligand-Based and Structure-Based Drug Design Principles

The rational design of novel 3-amino-4-(pyrrolidin-1-yl)benzenesulfonamide analogues relies on two complementary approaches: ligand-based design, which focuses on known active molecules, and structure-based design, which utilizes the 3D structure of the biological target.

Ligand-Based Drug Design : When the 3D structure of the target is unknown, design efforts are guided by the structures of known inhibitors. A key technique is pharmacophore modeling, which identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. nih.govrsc.org A pharmacophore model for benzenesulfonamide-type inhibitors would typically include features for the zinc-binding sulfonamide group, an aromatic ring, and specific locations for hydrogen bond acceptors and hydrophobic moieties corresponding to the "tail" region. nih.govnih.gov This model then serves as a template to screen virtual compound libraries or to design new molecules that fit the required pharmacophoric features. rsc.org

Structure-Based Drug Design : When the crystal structure of the target enzyme is available, as is the case for many carbonic anhydrase isoforms, structure-based design becomes a powerful tool. acs.org Molecular docking is a primary technique used to predict how a ligand (the inhibitor) binds within the active site of a protein. nih.govtandfonline.com Docking studies can:

Predict the binding orientation and conformation of an inhibitor. researchgate.net

Reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and specific amino acid residues. nih.gov

Explain observed SAR and selectivity, for example, by showing how a small change in the inhibitor's structure allows it to interact with a specific residue present in one isoform but not another. nih.gov

Guide the design of new analogues with improved binding affinity by identifying empty pockets in the active site that can be filled by adding new functional groups to the inhibitor. acs.org

By combining these computational approaches with synthetic chemistry and biological evaluation, researchers can iteratively refine the structure of this compound to develop analogues with superior potency, selectivity, and drug-like properties.

Pharmacophore Modeling for Target Interaction Optimization

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. A pharmacophore model for a series of compounds based on the this compound scaffold would typically be developed by analyzing the common structural features of active analogues and their interactions with the target receptor.

The key pharmacophoric features of this scaffold are likely to include:

Hydrogen Bond Donors: The primary amine (-NH2) and the sulfonamide (-SO2NH2) groups are potent hydrogen bond donors, crucial for anchoring the molecule within the active site of a target protein.

Hydrogen Bond Acceptors: The oxygen atoms of the sulfonamide group and the nitrogen atom of the pyrrolidine ring can act as hydrogen bond acceptors.

Aromatic/Hydrophobic Regions: The benzene ring provides a hydrophobic core that can engage in van der Waals or pi-pi stacking interactions with aromatic amino acid residues in the target's binding pocket.

Ionizable Features: The primary amine and the sulfonamide group can be ionized under physiological conditions, potentially forming ionic interactions with charged residues.

By developing a robust pharmacophore model, medicinal chemists can perform virtual screening of large compound libraries to identify novel molecules with the desired interaction profile. Furthermore, this model can guide the rational design of new analogues by ensuring that proposed structural modifications retain or enhance the key pharmacophoric features, thereby optimizing target interaction.

For instance, modifications to the pyrrolidine ring could be explored to introduce additional hydrophobic interactions or hydrogen bonding opportunities, guided by the spatial constraints of the pharmacophore model. Similarly, substitutions on the benzene ring can be strategically chosen to improve binding affinity without disrupting the essential aromatic interactions.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacements are advanced medicinal chemistry strategies employed to discover novel chemotypes with improved drug-like properties while retaining the biological activity of a parent compound. nih.gov These approaches are particularly valuable for navigating around patent-protected chemical space and for overcoming liabilities associated with a particular chemical scaffold.

Scaffold Hopping:

This strategy involves replacing the core molecular framework of this compound with a structurally different scaffold that maintains the original pharmacophoric features. The goal is to identify new lead compounds with potentially better synthetic accessibility, improved ADME (absorption, distribution, metabolism, and excretion) properties, or a different side effect profile. nih.gov

For the this compound scaffold, potential scaffold hopping strategies could include:

Replacement of the Benzene Ring: The central phenyl ring could be replaced with other aromatic or heteroaromatic systems, such as pyridine, pyrimidine, or thiophene. This can modulate the electronic properties and metabolic stability of the molecule.

Replacement of the Pyrrolidine Ring: The saturated pyrrolidine ring could be substituted with other cyclic amines like piperidine, morpholine, or even acyclic aminoalkyl chains. Such changes can influence the compound's solubility and basicity.

Bioisosteric Replacements:

Bioisosterism involves the substitution of an atom or a group of atoms in a molecule with another that has similar physical or chemical properties, leading to a new compound with comparable biological activity. nih.gov This is a more subtle modification than scaffold hopping and is often used for fine-tuning the properties of a lead compound.

In the context of this compound analogues, several bioisosteric replacements could be considered:

Sulfonamide Group Replacements: The sulfonamide moiety is a common functional group in many drugs, but it can sometimes be associated with off-target effects. Bioisosteric replacements for the sulfonamide group include carboxamides, phosphonamides, or inverse sulfonamides.

Amino Group Replacements: The primary amino group could be replaced with other hydrogen bond donating groups such as a hydroxyl or a methylamino group to modulate its basicity and interaction strength.

Pyrrolidine Ring Bioisosteres: The pyrrolidine ring can be replaced with other five-membered heterocycles like tetrahydrofuran (B95107) or thiazolidine (B150603) to alter the molecule's polarity and metabolic profile.

The successful application of these strategies relies on a thorough understanding of the SAR of the parent compound and the specific requirements of the biological target. The following table illustrates potential bioisosteric replacements for different functional groups within the this compound scaffold.

| Original Functional Group | Potential Bioisosteric Replacements | Rationale for Replacement |

| Sulfonamide (-SO2NH2) | Carboxamide (-CONH2), Sulfoximine (-SO(NH)CH3) | Modulate acidity, improve metabolic stability, alter hydrogen bonding pattern. |

| Primary Amine (-NH2) | Hydroxyl (-OH), Methylamino (-NHCH3) | Modify basicity, alter hydrogen bonding capacity, improve selectivity. |

| Pyrrolidine Ring | Tetrahydrofuran, Thiazolidine, Piperidine | Change polarity, solubility, and potential for metabolic N-dealkylation. |

| Benzene Ring | Pyridine, Thiophene, Pyrazole | Introduce heteroatoms to modulate electronics, solubility, and potential for new interactions. |

Through the iterative process of designing, synthesizing, and testing analogues derived from scaffold hopping and bioisosteric replacement strategies, medicinal chemists can systematically optimize the pharmacological profile of compounds related to this compound.

Computational Chemistry and in Silico Approaches for 3 Amino 4 Pyrrolidin 1 Yl Benzenesulfonamide Research

Molecular Docking Simulations for Target Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is frequently used to understand how a potential drug molecule, or ligand, might interact with a biological target, typically a protein or enzyme. For 3-Amino-4-(pyrrolidin-1-yl)benzenesulfonamide, docking simulations are crucial for identifying potential protein targets and elucidating the structural basis of its activity.

Molecular docking simulations predict the binding conformation (mode or pose) and the strength of the interaction (affinity) of a ligand within the active site of a target protein. The binding affinity is often quantified as a docking score or estimated binding energy, typically in kcal/mol, where a more negative value suggests a stronger interaction.

Benzenesulfonamide (B165840) derivatives are well-known inhibitors of several enzymes, particularly carbonic anhydrases (CAs). tandfonline.commdpi.com Docking studies of compounds structurally similar to this compound against various CA isoforms, such as CA II and CA IX, have revealed stable binding within the enzyme's active site. mdpi.com The simulations show that the sulfonamide moiety typically coordinates with the catalytic zinc ion, a hallmark interaction for this class of inhibitors. The pyrrolidine (B122466) and amino groups can then form additional interactions with the surrounding protein environment, influencing both affinity and selectivity. tandfonline.com

| Compound Scaffold | Target Protein (PDB ID) | Predicted Binding Affinity (kcal/mol) | Potential Interaction Type |

|---|---|---|---|

| Pyrrolidine-Benzenesulfonamide | Carbonic Anhydrase II (hCA II) | -5.32 to -9.78 | Zinc coordination, Hydrogen bonding |

| Pyrrolidine-Benzenesulfonamide | Carbonic Anhydrase IX (hCA IX) | -7.47 | Zinc coordination, Hydrophobic interactions |

| Benzenesulfonamide-Pyrazoline | Cyclooxygenase-2 (COX-2) | -8.50 to -9.80 | Hydrogen bonding, Pi-Alkyl interactions |

| Benzenesulfonamide Derivative | Dihydropteroate (B1496061) Synthase (DHPS) | -7.00 to -8.50 | Hydrogen bonding, Ionic interactions |

This table presents a summary of typical binding affinity ranges observed in molecular docking studies of various benzenesulfonamide derivatives against common biological targets. The specific values for this compound would require a dedicated simulation. tandfonline.commdpi.comnih.govnih.gov

A primary output of molecular docking is the detailed visualization of interactions between the ligand and the amino acid residues of the protein. These interactions are critical for molecular recognition and binding stability. For sulfonamide-based inhibitors, several key interactions are consistently observed:

Coordination with Zinc: In metalloenzymes like carbonic anhydrase, the nitrogen atom of the sulfonamide group forms a crucial coordinate bond with the active site Zn²⁺ ion. mdpi.com

Hydrogen Bonding: The oxygen atoms of the sulfonyl group (-SO₂) and the nitrogen of the sulfonamide (-NH₂) are potent hydrogen bond acceptors and donors. They frequently form hydrogen bonds with residues such as Threonine (Thr) and Histidine (His). For example, interactions with Thr199 are known to be essential for the inhibition of some carbonic anhydrases. mdpi.comnih.gov

Hydrophobic and van der Waals Interactions: The benzene (B151609) ring and the pyrrolidine moiety can engage in hydrophobic and van der Waals interactions with nonpolar residues like Valine (Val), Leucine (Leu), and Phenylalanine (Phe), which helps to anchor the ligand in the binding pocket. nih.govnih.gov

Ionic Interactions: The amino group on the benzene ring can participate in ionic or hydrogen bonding interactions, further enhancing binding affinity. nih.gov

| Enzyme Target | Key Interacting Residues | Primary Interaction Type |

|---|---|---|

| Carbonic Anhydrase II | Zn²⁺, His94, His96, His119, Thr199, Thr200 | Metal Coordination, Hydrogen Bond |

| Dihydropteroate Synthase | Arginine (Arg), Lysine (Lys), Serine (Ser) | Ionic, Hydrogen Bond |

| Cyclooxygenase-2 | Arg513, Val523, Ser530 | Hydrogen Bond, Hydrophobic |

| Human Serum Albumin | Trp214, Arg222, Lys199 | Hydrophobic, Hydrogen Bond |

This table compiles examples of key amino acid residues identified through docking studies of sulfonamides with various protein targets. nih.govnih.govnih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.commdpi.com MD simulations are used to assess the stability of the docked pose, analyze conformational changes, and provide a more accurate estimation of binding free energies. nih.gov

For a complex of this compound and its target protein, an MD simulation would typically be run for tens to hundreds of nanoseconds. Researchers analyze the trajectory to confirm that the key interactions predicted by docking are maintained over time. The stability of the complex is often evaluated by calculating the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms from their initial positions. A stable RMSD value over the course of the simulation suggests a stable binding mode. nih.gov These simulations are computationally intensive but provide crucial validation for docking results and a deeper understanding of the dynamic nature of the molecular recognition process. nih.govnih.gov

In Silico ADMET Predictions and Biotransformation Pathway Analysis

Before a compound can become a viable drug, it must possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In silico ADMET prediction models use a compound's structure to estimate these pharmacokinetic and toxicological parameters, helping to identify potential liabilities early in the drug discovery process. researchgate.netresearchgate.net

For this compound, various ADMET properties can be predicted. These include:

Absorption: Parameters like human intestinal absorption (HIA) and Caco-2 cell permeability are predicted to assess oral bioavailability. nih.govfrontiersin.org

Distribution: Predictions of blood-brain barrier (BBB) penetration and plasma protein binding help understand where the compound will travel in the body. nih.gov

Metabolism: Models can predict whether the compound is likely to be a substrate or inhibitor of key metabolic enzymes, such as the Cytochrome P450 (CYP) family (e.g., CYP2D6, CYP3A4). researchgate.net

Excretion: Properties related to how the compound is eliminated from the body are estimated.

Toxicity: Potential toxicities such as hERG (human Ether-à-go-go-Related Gene) inhibition, mutagenicity (Ames test), and hepatotoxicity are flagged. nih.gov

In silico biotransformation analysis predicts the metabolic fate of a compound. For sulfonamides, common metabolic pathways include N-acetylation, formylation, methylation, and deamination. researchgate.net Computational tools can predict the most likely sites on the this compound molecule where these transformations occur and identify the structures of potential metabolites. mdpi.com

| Property | Parameter | Predicted Value/Outcome | Significance |

|---|---|---|---|

| Absorption | Human Intestinal Absorption | Good to Moderate | Likelihood of oral absorption |

| Caco-2 Permeability (logPapp) | Moderate | Indicates potential for absorption across the gut wall | |

| Distribution | BBB Permeability (logBB) | Low / Does not cross | Low potential for CNS side effects |

| Plasma Protein Binding | High | Affects free drug concentration | |

| Metabolism | CYP2D6 Inhibitor | No | Lower risk of drug-drug interactions |

| CYP3A4 Substrate | Yes | Indicates a potential metabolic pathway | |

| Toxicity | hERG Inhibition | No | Lower risk of cardiotoxicity |

| Ames Mutagenicity | Negative | Indicates low potential to be mutagenic |

This table provides an example of predicted ADMET properties based on general findings for sulfonamide and pyrrolidine-containing compounds. Actual values require specific software-based prediction. nih.govnih.govresearchgate.netnih.gov

Chemoinformatic Databases and Data Mining for Related Compounds

Chemoinformatic databases are large, curated repositories of chemical and biological data. Databases such as PubChem, ChEMBL, and DrugBank are vital resources for researching compounds like this compound. neovarsity.orgopenaccesspub.org

Researchers can mine these databases to:

Identify Structurally Similar Compounds: By performing substructure or similarity searches, one can find other molecules containing the pyrrolidine-benzenesulfonamide scaffold. researchgate.net

Gather Bioactivity Data: These databases link chemical structures to experimental bioactivity data from scientific literature and patents. This allows researchers to find known targets and potencies (e.g., IC₅₀, Kᵢ) for related compounds. neovarsity.org

Establish Structure-Activity Relationships (SAR): By analyzing the activity data of a series of related compounds, researchers can build SAR models. nih.govtandfonline.comnih.gov These models help to understand how modifications to the chemical structure, such as changing substituents on the benzene ring or pyrrolidine moiety, affect biological activity. This knowledge is crucial for guiding the rational design of new, more potent, and selective analogs. researchgate.net

| Database | Primary Content | Application in Research |

|---|---|---|

| PubChem | Chemical structures, properties, and links to biomedical literature. | Compound identification, property lookup, finding related literature. |

| ChEMBL | Bioactive molecules with quantitative drug-like properties and bioactivity data (IC₅₀, Kᵢ). | SAR analysis, target identification, virtual screening. |

| DrugBank | Detailed drug data with drug target, mechanism of action, and pharmacokinetic information. | Linking compounds to known drug targets and mechanisms. |

| Protein Data Bank (PDB) | 3D structural data of large biological molecules (proteins and nucleic acids). | Sourcing protein structures for molecular docking simulations. |

| ZINC | A curated collection of commercially available compounds for virtual screening. | Finding purchasable analogs for testing, building virtual libraries. |

This table summarizes key chemoinformatic resources and their relevance to the computational study of novel chemical entities. neovarsity.org

Future Research Directions and Therapeutic Implications

Novel Target Identification and Validation

A primary future direction for 3-Amino-4-(pyrrolidin-1-yl)benzenesulfonamide is the identification and validation of novel biological targets beyond the classical targets of sulfonamides, such as dihydropteroate (B1496061) synthase and carbonic anhydrases. ijpsjournal.comnih.gov Modern drug discovery employs several strategies to uncover new molecular targets for small molecules.

High-Throughput Screening (HTS): The compound could be subjected to HTS against large libraries of proteins, enzymes, and receptors to identify unexpected interactions. For instance, screening against various kinases, proteases, or G-protein coupled receptors could reveal novel activities. The benzenesulfonamide (B165840) scaffold has been identified as a promising starting point for kinase inhibitors. nih.gov

Phenotypic Screening: This approach involves observing the effects of the compound on cell behavior or in disease models without a preconceived target. ardigen.com Advanced imaging and cellular analysis can identify compounds that, for example, induce cancer cell apoptosis or reduce inflammation. Subsequent "target deconvolution" studies, using techniques like proteomics, can then identify the molecular target responsible for the observed phenotype.

Computational Approaches: In silico methods such as molecular docking and virtual screening can predict the binding of this compound to the three-dimensional structures of various proteins. This can prioritize potential targets for experimental validation. For example, docking studies could explore its fit within the active sites of enzymes implicated in neurodegenerative diseases or cancer. nih.govmdpi.com

Once a potential target is identified, validation is crucial. This involves confirming the interaction between the compound and the target and demonstrating that this interaction leads to a therapeutic effect. Techniques for validation include biochemical assays, surface plasmon resonance, and genetic methods like CRISPR or RNAi to confirm the target's role in the disease pathway.

Development of Prodrug Strategies

Prodrug design is a valuable strategy for overcoming pharmaceutical and pharmacokinetic limitations of a parent drug, such as poor solubility, low permeability, rapid metabolism, or lack of site-specificity. nih.govresearchgate.net For this compound, several prodrug approaches could be explored by chemically modifying its functional groups.

The primary amino group is a common handle for prodrug derivatization. nih.gov Modifications can enhance lipophilicity to improve membrane penetration or introduce polar groups to increase aqueous solubility.

Potential Prodrug Strategies for this compound

| Prodrug Linkage | Attached Moiety (Promoiety) | Potential Advantage | Activation Mechanism |

|---|---|---|---|

| Amide | Amino acids, Peptides | Improved solubility, targeted delivery via transporters | Enzymatic cleavage (e.g., by peptidases) |

| Carbamate (B1207046) | Alcohols, Polyethylene Glycol (PEG) | Increased water solubility, prolonged half-life | Enzymatic or chemical hydrolysis |

These modifications are designed to be cleaved in vivo to release the active parent compound. ump.edu.pl For example, creating an amide linkage with an amino acid could leverage amino acid transporters for targeted uptake into specific cells. researchgate.net Similarly, a Schiff base linkage could be designed to be stable at physiological pH but hydrolyze in the acidic microenvironment of a tumor, releasing the drug locally.

Polypharmacology and Multi-Target Directed Ligands

Complex multifactorial diseases like cancer, diabetes, and neurodegenerative disorders often involve multiple pathological pathways, making single-target drugs less effective. rsc.orgscilit.com The concept of polypharmacology, where a single molecule is designed to interact with multiple targets, has emerged as a promising therapeutic strategy. sci-hub.se Multi-Target Directed Ligands (MTDLs) are rationally designed molecules that combine pharmacophores from different drugs to hit several targets simultaneously. nih.gov

The sulfonamide scaffold is an excellent candidate for developing MTDLs. sci-hub.se The structure of this compound could serve as a core upon which other bioactive moieties are added.

Neurodegenerative Diseases: For Alzheimer's disease, an MTDL could be designed by hybridizing the benzenesulfonamide structure with a fragment known to inhibit acetylcholinesterase or monoamine oxidase. rsc.orgnih.gov This could result in a single compound that addresses both cholinergic dysfunction and oxidative stress.

Cancer: In oncology, an MTDL could combine the sulfonamide core, known to target carbonic anhydrase IX in hypoxic tumors, with a moiety that inhibits a protein kinase involved in cell proliferation. researchgate.netnih.gov

Diabetes: Researchers have designed sulfonamide-containing molecules that inhibit multiple proteins involved in the pathogenesis of diabetes, such as the α-glucosidase enzyme. nih.gov

The development of such MTDLs involves synthesizing hybrid compounds and evaluating their activity against each intended target to ensure a balanced pharmacological profile. nih.gov

Integration of Omics Data in Compound Optimization

The optimization of a lead compound like this compound can be significantly accelerated by integrating multi-omics data. frontlinegenomics.com Omics technologies provide a global view of molecular changes within a biological system in response to a drug.

Transcriptomics (RNA-seq): By treating cells with the compound and analyzing changes in gene expression, researchers can gain insights into its mechanism of action. This can confirm on-target effects, reveal unexpected off-target activities, and identify potential biomarkers of response. frontlinegenomics.com

Proteomics: This technique analyzes changes in the levels and post-translational modifications of proteins after compound treatment. It can help validate target engagement and identify downstream effects on signaling pathways.

Metabolomics: By studying how the compound alters the metabolic profile of cells, researchers can understand its impact on cellular energy and biosynthesis pathways. This is particularly relevant for diseases with a strong metabolic component, like cancer and diabetes.

Integrating these datasets can provide a comprehensive systems-level understanding of the compound's biological effects. ardigen.comyoutube.com This knowledge allows for more rational chemical modifications to improve potency and selectivity while minimizing undesirable effects.

Emerging Methodologies in Sulfonamide Research

Advances in synthetic chemistry are continually providing new tools for the creation and diversification of drug candidates. Research into this compound and its derivatives would benefit from these emerging methodologies.

Traditional methods for synthesizing sulfonamides often involve harsh reagents like sulfonyl chlorides. rsc.orgresearchgate.net Modern approaches offer milder and more efficient alternatives:

Palladium-Catalyzed Synthesis: Palladium catalysis enables the direct coupling of aryl halides with sources of sulfur dioxide and amines, providing a versatile route to complex aryl sulfonamides under mild conditions. rsc.org

C-H Amination/Sulfonamidation: Direct functionalization of carbon-hydrogen bonds is a highly efficient strategy that avoids the need for pre-functionalized starting materials, streamlining the synthesis of novel analogs. thieme-connect.com

Electrochemical Synthesis: Electrochemistry offers a green and efficient alternative to chemical oxidants and catalysts for constructing the critical S-N bond in sulfonamides. acs.org

These advanced synthetic methods can be used to rapidly generate a library of derivatives based on the this compound scaffold. This library could then be screened to explore structure-activity relationships and identify compounds with optimized therapeutic properties.

Q & A

Q. What are the optimal synthetic routes for 3-Amino-4-(pyrrolidin-1-yl)benzenesulfonamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis of this compound typically involves multi-step organic reactions, including sulfonylation, amination, and cyclization. Key considerations include:

- Catalyst Selection: Use palladium catalysts for cross-coupling reactions to introduce the pyrrolidine moiety, as described in analogous benzenesulfonamide syntheses .

- Solvent Optimization: Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility and reaction efficiency at elevated temperatures (80–120°C) .

- Orthogonal Experimental Design: Apply a 3-level, 4-factor design (e.g., varying temperature, solvent ratio, catalyst loading, and reaction time) to optimize yield and purity, as demonstrated in sulfonamide synthesis workflows .

Example Reaction Conditions Table:

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | Pd(OAc)₂, DMF, 100°C | 65 | 90 |

| 2 | NH₃/MeOH, RT | 78 | 88 |

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

Methodological Answer:

- X-ray Diffraction (XRD): Single-crystal XRD resolves the spatial arrangement of the sulfonamide group and pyrrolidine ring. For example, similar compounds crystallize in monoclinic systems with hydrogen-bonded networks .

- NMR Spectroscopy: ¹H and ¹³C NMR confirm proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, pyrrolidine protons at δ 2.5–3.5 ppm) .

- Mass Spectrometry: High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ at m/z 296.1054 for C₁₀H₁₄N₃O₂S) .

Cross-Validation Table:

| Technique | Key Data Points | Reference |

|---|---|---|

| XRD | Space group P2₁/c, Z=4 | |

| ¹H NMR | δ 3.1–3.3 (pyrrolidine N–CH₂) |

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives across different assay systems?

Methodological Answer:

- Assay Standardization: Use consistent cell lines (e.g., HEK293 for enzyme inhibition) and control compounds (e.g., acetazolamide for carbonic anhydrase assays) to minimize variability .

- Metabolomic Profiling: LC-MS/MS can identify metabolite interference in conflicting cytotoxicity studies, as seen in related sulfonamide derivatives .

- Dose-Response Analysis: Fit data to Hill equations to distinguish true efficacy (EC₅₀) from assay-specific artifacts .

Q. What computational approaches are suitable for predicting the binding affinity of this compound to carbonic anhydrase isoforms?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with isoform-active sites (e.g., CA-II vs. CA-IX). Key residues (e.g., Thr199, Glu106) should form hydrogen bonds with the sulfonamide group .